"N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide" CAS 87-02-5 spectral data
"N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide" CAS 87-02-5 spectral data
Initiating Spectral Search
I've started searching for the spectral data of "N,N- Dimethyl-4-oxo-4-(p-tolyl)butanamide" (CAS 87-02-5). The goal is to gather 1H NMR, 13C NMR, IR, and Mass Spectrometry information.
Expanding Data Gathering Scope
I'm now expanding the data gathering. I'm not only focusing on spectral data (1H NMR, 13C NMR, IR, and MS) for the target compound ("N,N- Dimethyl-4-oxo-4-(p-tolyl)butanamide," CAS 87-02-5), but also searching for its chemical structure, physicochemical properties, and related methodologies. I'm simultaneously delving into authoritative sources on NMR, IR, and Mass Spectrometry principles to strengthen my guide's explanations.
Developing Guide Outline
My current focus is structuring the technical guide. I'm starting with an introduction to the compound "N,N- Dimethyl-4-oxo-4-(p-tolyl)butanamide." Dedicated sections for 1H NMR, 13C NMR, IR, and MS will follow, incorporating tables for peak assignments and step-by-step protocols for data acquisition. Molecular structure diagrams and fragmentation pathway illustrations will also be included, with a comprehensive reference section.
Clarifying Search Results
I've hit a snag. My initial search for N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide using CAS 87-02-5 is misdirecting. The system keeps returning "J acid" instead, which is a major inconsistency. This discrepancy is a critical obstacle to overcome, as it undermines the foundation of my investigation. It is very confusing and frustrating.
Pinpointing the Discrepancy
The search results for the target compound are still problematic. I've confirmed a critical mismatch: CAS 87-02-5, meant for "N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide," consistently yields "J acid." This is a significant roadblock. I must now find the correct CAS for my initial substance, or I cannot write this guide. To remedy this, I am immediately searching for the correct CAS identifier.
Identifying the Mismatch
The persistent CAS number 87-02-5 problem continues. I've confirmed that searching for "N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide" still returns "J acid," which is a distinct compound with a different formula. This means the CAS and the substance name are inconsistent, preventing me from gathering the correct spectral data. I must find the right CAS, or this project is stalled. My next query focuses on the CAS for the desired target.
Pinpointing the Discrepancy
My current focus is on a critical database error. Initial searches have confirmed my suspicion: CAS number 87-02-5 is incorrectly linked to "N,N-Dimethyl-4-oxo-4-(p-tolyl) butanamide" in several databases. The correct association, and a point of much interest, is "J acid." This is a significant discrepancy.
Identifying Alternative Solutions
My continued investigation has revealed that the initial database error is widespread, with the CAS number 87-02-5 inconsistently linked to the target compound. While I haven't yet secured the definitive CAS number for "N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide," I've found a related phenyl analog (CAS 26976-88-5). Considering options, I will pivot to illustrate spectral interpretation using this available data, highlighting the known substitution differences.
Refining Search Strategies
I've confirmed the inconsistency with CAS 87-02-5, finding it incorrectly linked in LGC Standards. The proper compound is J acid; however, I still lack the correct CAS number for "N,N-Dimethyl-4-oxo-4-(p-tolyl) butanamide." Though, I am focusing on this as the most important first step, and I've found a similar phenyl analog (CAS 26976-88-5), but, without a correct CAS, spectral data remains elusive. Therefore, I will now broaden my search to publications focusing on the synthesis of the target molecule.
Investigating the Data Discrepancy
My current focus is on the conflicting data regarding CAS 87-02-5. Searches persistently identify this CAS number with "J acid," not the compound we're interested in. LGC Standards' link between them seems incorrect, which is now confirmed when comparing to other sources. This discrepancy requires further investigation to ensure data accuracy.
Addressing the Core Limitation
I've hit a roadblock with the spectral data. My continued searches for the requested compound's spectral information have been fruitless; I can't locate the complete datasets. The CAS number issue with 87-02-5 persists as well. Based on this, I'm shifting gears. I will recommend using an alternative compound with similar structural characteristics for which data is likely available, thereby still enabling a helpful and technically sound guide.
Pivoting to a New Approach
I've confirmed the initial data problem: CAS 87-02-5 is definitively "J acid", not the target compound. Further, comprehensive searches still haven't turned up the requested compound's spectral data. I've now shifted to formulating a response. I'll propose using "N,N-Dimethyl-4-oxo-4-phenylbutanamide," the unmethylated analog. I'll explain the similarities, potential differences, and data availability, maintaining scientific integrity. My next step is to gather data for this analog.
Proposing an Analog Solution
I've exhausted all avenues for the target compound's spectral data. I'm now drafting a response. I'll explain the CAS discrepancy and data unavailability. To deliver a useful guide, I'll suggest using "N,N-Dimethyl-4-oxo-4-phenylbutanamide," the unmethylated analog. I'll outline similarities, potential differences, and data access. I'll search for its spectra.
Locating Spectral Data
I've made headway in my research. I've now located spectral data for the analog compound N,N-Dimethyl -4-oxo-4-phenylbutanamide (CAS 26976-88-5). I found a supporting information document, which includes both 1H and 13C NMR data, a very useful resource indeed.
Defining Guide Structure
I've decided on the guide's structure. First, I'll explain the CAS number issue and the analog substitution. Then, I'll introduce the compound class and importance of spectral analysis. The guide will describe the analog's structure, physicochemical properties with a Graphviz diagram, and analyze NMR data.
Outlining the Guide
I've decided to structure the guide around the analog, explaining the CAS number discrepancy upfront. I'll then introduce the compound class and spectral analysis importance. The guide will detail the analog's structure, physicochemical properties with a Graphviz diagram, and analyze NMR data. It will cover ¹H and ¹³C NMR spectroscopy with protocols, data tables, and interpretations, then briefly explain IR.
Planning the Guide's Content
Now, I've outlined the complete structure for the technical guide, which will address the requested data substitution and CAS number discrepancy. I'll start with an introduction to the compound class and spectral analysis. I will delve into the analog's structure, and its properties with a Graphviz diagram. Then, I'll analyze NMR data, including ¹H and ¹³C spectroscopy. I will briefly explain IR and propose mass spec pathways.
Developing the Guide Structure
I'm now fully committed to the guide's framework. I've located 1H and 13C NMR data for the analog and considered PubChem's offerings. The guide will begin by explaining the CAS number discrepancy and justification of the analog. Then, I'll introduce the compound class and spectral analysis, followed by an in-depth analysis and Graphviz diagrams. The guide will detail NMR (1H and 13C), and predict IR and mass spec pathways.

